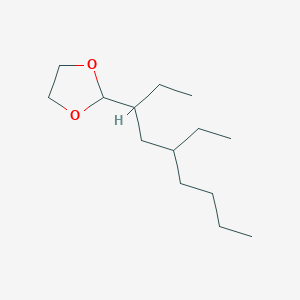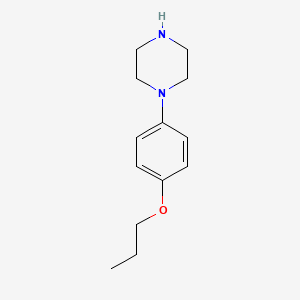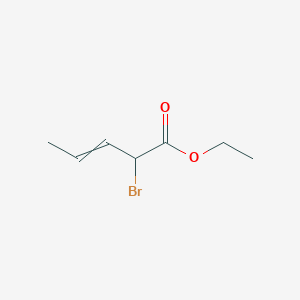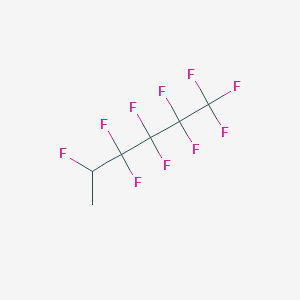
2-(5-Ethylnonan-3-YL)-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Ethylnonan-3-YL)-1,3-dioxolane is an organic compound belonging to the class of dioxolanes. Dioxolanes are five-membered cyclic acetals with two oxygen atoms at the 1 and 3 positions. This particular compound features a 5-ethylnonan-3-yl substituent, making it a unique derivative within this class.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Ethylnonan-3-YL)-1,3-dioxolane typically involves the reaction of 5-ethylnonan-3-ol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently cyclizes to form the dioxolane ring. Common acid catalysts used in this reaction include p-toluenesulfonic acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Ethylnonan-3-YL)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dioxolane ring back to the original alcohol and ethylene glycol.
Substitution: The dioxolane ring can undergo nucleophilic substitution reactions, where one of the oxygen atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and ethylene glycol.
Substitution: Various substituted dioxolanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(5-Ethylnonan-3-YL)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized as a solvent and intermediate in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of 2-(5-Ethylnonan-3-YL)-1,3-dioxolane involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The dioxolane ring can undergo hydrolysis, releasing the active alcohol and ethylene glycol, which can then exert their effects on cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxolane: The parent compound with no substituents.
2-Methyl-1,3-dioxolane: A methyl-substituted derivative.
2-Phenyl-1,3-dioxolane: A phenyl-substituted derivative.
Uniqueness
2-(5-Ethylnonan-3-YL)-1,3-dioxolane is unique due to its long alkyl chain substituent, which imparts distinct physicochemical properties. This makes it more hydrophobic compared to other dioxolanes, influencing its solubility and reactivity.
Eigenschaften
CAS-Nummer |
174675-29-7 |
|---|---|
Molekularformel |
C14H28O2 |
Molekulargewicht |
228.37 g/mol |
IUPAC-Name |
2-(5-ethylnonan-3-yl)-1,3-dioxolane |
InChI |
InChI=1S/C14H28O2/c1-4-7-8-12(5-2)11-13(6-3)14-15-9-10-16-14/h12-14H,4-11H2,1-3H3 |
InChI-Schlüssel |
SGZYAOWXHNKXGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)CC(CC)C1OCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(1-Hydroxypropan-2-yl)amino]pent-3-en-2-one](/img/structure/B12558117.png)

![4-Chloro-1-[(4-ethoxyphenyl)ethynyl]-2-fluorobenzene](/img/structure/B12558137.png)




![4-[1-(Diethoxymethyl)-1H-indol-2-yl]benzonitrile](/img/structure/B12558156.png)

![2-[(Prop-2-en-1-yl)selanyl]thiophene](/img/structure/B12558180.png)

![5-Hexen-3-one, 2-methyl-5-[(trimethylsilyl)methyl]-](/img/structure/B12558192.png)
